L-Gluconamide, N-octyl-
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Overview
Description
L-Gluconamide, N-octyl-: is a compound known for its unique properties and applications in various fields. It is a type of gluconamide, which is derived from gluconic acid. The compound is characterized by the presence of an octyl group attached to the nitrogen atom of the gluconamide structure. This modification imparts specific properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Gluconamide, N-octyl- can be synthesized through the interaction of D-glucono-delta-lactone with primary amines in hot methanol. For example, the reaction of D-glucono-delta-lactone with octylamine in hot methanol results in the formation of L-Gluconamide, N-octyl-. The reaction mixture is typically refluxed for about 30 minutes and then cooled to room temperature, leading to the crystallization of the desired product .
Industrial Production Methods: In industrial settings, the production of L-Gluconamide, N-octyl- involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: L-Gluconamide, N-octyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups being targeted.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of gluconic acid derivatives, while reduction may yield corresponding alcohols.
Scientific Research Applications
L-Gluconamide, N-octyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of L-Gluconamide, N-octyl- involves its ability to form hydrogels and interact with various molecular targets. The compound’s surfactant properties allow it to stabilize emulsions and modify the viscosity of solutions. In biological systems, it may interact with cell membranes and proteins, influencing their stability and function .
Comparison with Similar Compounds
L-Gluconamide, N-octyl- can be compared with other similar compounds, such as:
N-alkyl-N-(2-hydroxyethyl)gluconamides: These compounds have similar surfactant properties but differ in their solubility and thermal behavior.
N-alkyl lactosylamines: These compounds also exhibit surfactant properties but have different structural features and applications.
The uniqueness of L-Gluconamide, N-octyl- lies in its specific molecular structure, which imparts unique properties such as the ability to form stable hydrogels and act as an effective ice recrystallization inhibitor .
Properties
CAS No. |
108032-98-0 |
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Molecular Formula |
C14H29NO6 |
Molecular Weight |
307.38 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-N-octylhexanamide |
InChI |
InChI=1S/C14H29NO6/c1-2-3-4-5-6-7-8-15-14(21)13(20)12(19)11(18)10(17)9-16/h10-13,16-20H,2-9H2,1H3,(H,15,21)/t10-,11-,12+,13-/m0/s1 |
InChI Key |
KTMBZDQOFPBYBL-RVMXOQNASA-N |
Isomeric SMILES |
CCCCCCCCNC(=O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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